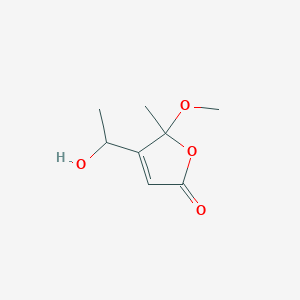![molecular formula C8H11F3O2S B14356424 [1-(Trifluoromethanesulfonyl)ethylidene]cyclopentane CAS No. 90427-22-8](/img/structure/B14356424.png)
[1-(Trifluoromethanesulfonyl)ethylidene]cyclopentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(Trifluoromethanesulfonyl)ethylidene]cyclopentane: is a chemical compound characterized by the presence of a trifluoromethanesulfonyl group attached to an ethylidene moiety, which is further connected to a cyclopentane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Trifluoromethanesulfonyl)ethylidene]cyclopentane typically involves the reaction of cyclopentanone with trifluoromethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trifluoromethanesulfonyl chloride. The resulting intermediate is then subjected to further reactions to introduce the ethylidene group, often using reagents like ethylidene diacetate under acidic conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: [1-(Trifluoromethanesulfonyl)ethylidene]cyclopentane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfonyl derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced cyclopentane derivatives.
Substitution: The trifluoromethanesulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions, often employing reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium methoxide, potassium cyanide, polar aprotic solvents.
Major Products Formed: The major products formed from these reactions include various sulfonyl derivatives, reduced cyclopentane compounds, and substituted cyclopentane derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Chemistry: In chemistry, [1-(Trifluoromethanesulfonyl)ethylidene]cyclopentane is used as a building block for the synthesis of more complex molecules. Its unique trifluoromethanesulfonyl group imparts desirable properties such as increased stability and reactivity, making it valuable in the development of new synthetic methodologies.
Biology: In biological research, this compound can be used as a probe to study enzyme mechanisms and protein interactions. Its ability to undergo various chemical modifications allows researchers to create derivatives that can interact with specific biological targets.
Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic applications. The trifluoromethanesulfonyl group is known to enhance the bioavailability and metabolic stability of pharmaceutical compounds, making it a valuable moiety in drug design.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in the development of advanced polymers, coatings, and other high-performance materials.
Mécanisme D'action
The mechanism of action of [1-(Trifluoromethanesulfonyl)ethylidene]cyclopentane involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethanesulfonyl group can form strong interactions with active sites of enzymes, inhibiting their activity or altering their function. Additionally, the ethylidene moiety can participate in various chemical reactions, leading to the formation of reactive intermediates that can further interact with biological molecules.
Comparaison Avec Des Composés Similaires
[1-(Trifluoromethanesulfonyl)ethylidene]cyclohexane: Similar structure but with a cyclohexane ring instead of a cyclopentane ring.
[1-(Trifluoromethanesulfonyl)ethylidene]benzene: Contains a benzene ring, offering different chemical properties and reactivity.
[1-(Trifluoromethanesulfonyl)ethylidene]cyclobutane: Features a cyclobutane ring, leading to different steric and electronic effects.
Uniqueness: The uniqueness of [1-(Trifluoromethanesulfonyl)ethylidene]cyclopentane lies in its combination of the trifluoromethanesulfonyl group with the cyclopentane ring. This combination imparts specific chemical properties, such as increased stability and reactivity, which are not observed in its analogs with different ring structures. The cyclopentane ring also provides a unique steric environment that can influence the compound’s interactions with biological targets and its overall reactivity.
Propriétés
Numéro CAS |
90427-22-8 |
|---|---|
Formule moléculaire |
C8H11F3O2S |
Poids moléculaire |
228.23 g/mol |
Nom IUPAC |
1-(trifluoromethylsulfonyl)ethylidenecyclopentane |
InChI |
InChI=1S/C8H11F3O2S/c1-6(7-4-2-3-5-7)14(12,13)8(9,10)11/h2-5H2,1H3 |
Clé InChI |
XWJAWQIJEYSPAA-UHFFFAOYSA-N |
SMILES canonique |
CC(=C1CCCC1)S(=O)(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


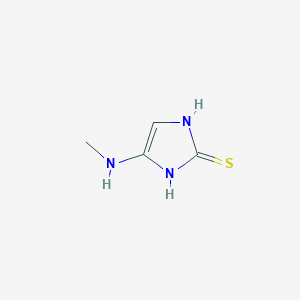
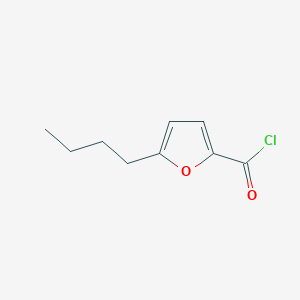
![(3,4-Dimethoxyphenyl)[3-(4-methoxyphenyl)oxiran-2-yl]methanone](/img/structure/B14356354.png)
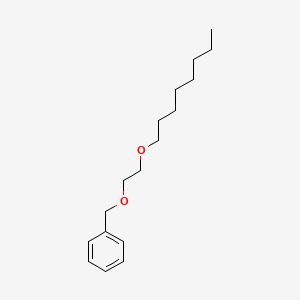
![3-[(4-Methoxyphenyl)(phenyl)methyl]pentanedinitrile](/img/structure/B14356380.png)
![2,2,3,3,7,7,8,8-Octafluoro-1,4,6,9-tetraoxaspiro[4.4]nonane](/img/structure/B14356386.png)

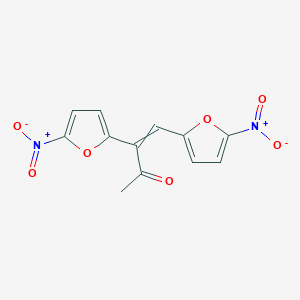
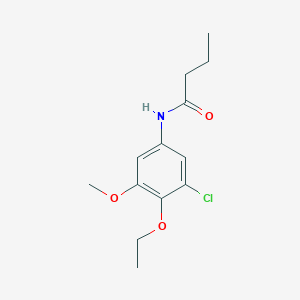

![2-Thiazolamine, N-[(4-methoxyphenyl)methylene]-](/img/structure/B14356427.png)
![1,1'-[(4-Phenylbutane-2,2-diyl)disulfonyl]dibenzene](/img/structure/B14356430.png)

